Structural Identity: Computed Descriptors vs. De-Fluorinated Analog
The target compound has a computed XLogP3-AA of 4.4 and a molecular weight of 358.5 Da, compared to an estimated XLogP of approximately 3.8 and a molecular weight of 340.5 Da for the de-fluorinated analog N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide (C18H16N2OS2, MW 340.4) [1]. This quantifiable difference in lipophilicity and molecular weight provides a definitive identity check for procurement.
Comparator: ~3.8, 340.4 Da
| Evidence Dimension | Computed XLogP3-AA and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4; MW = 358.5 Da (C18H15FN2OS2) |
| Comparator Or Baseline | N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide: estimated XLogP ≈ 3.8; MW = 340.4 Da (C18H16N2OS2) |
| Quantified Difference | ΔXLogP ≈ +0.6; ΔMW = +18.1 Da (attributable to F vs. H substitution) |
| Conditions | Computed using PubChem XLogP3 3.0 and PubChem 2.2 molecular weight algorithms |
Why This Matters
The measured XLogP difference of ~0.6 log units confirms a meaningful increase in lipophilicity, which can affect membrane permeability and non-specific binding, making the fluorinated compound a distinct chemical entity for screening libraries.
- [1] PubChem Compound Summary for CID 4125229. Computed properties: Molecular Weight 358.5 g/mol, XLogP3-AA 4.4. View Source
